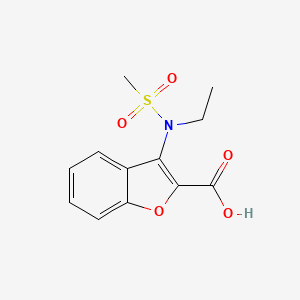

3-(N-Ethylmethylsulfonamido)benzofuran-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(N-Ethylmethylsulfonamido)benzofuran-2-carboxylic acid is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Ethylmethylsulfonamido)benzofuran-2-carboxylic acid typically involves the annulation of 2-(alkoxycarbonyl)allyl carbonates with 2-(2-hydroxyphenyl)-2-oxoacetic esters in the presence of a PPh3 catalyst . The reaction is initiated by the generation of phosphorus ylide on the basis of methacrylate esters, which then attacks the ester group, leading to the formation of the benzofuran ring.

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . This method is advantageous due to the availability of starting materials and the efficiency of the catalytic process.

Chemical Reactions Analysis

Types of Reactions

3-(N-Ethylmethylsulfonamido)benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzofuran derivatives.

Scientific Research Applications

Pharmacological Applications

1. Anti-inflammatory Properties

Research indicates that compounds similar to 3-(N-Ethylmethylsulfonamido)benzofuran-2-carboxylic acid exhibit significant anti-inflammatory effects. These compounds can inhibit the biosynthesis of leukotrienes, which are inflammatory mediators involved in various pathological conditions such as asthma and rheumatoid arthritis. For instance, the inhibition of leukotriene synthesis has been linked to the treatment of diseases like erosive gastritis and inflammatory bowel disease .

2. Carbonic Anhydrase Inhibition

Benzofuran-based compounds have been shown to act as inhibitors of carbonic anhydrases, particularly isoforms hCA IX and hCA XII. These enzymes play crucial roles in tumorigenesis and metastasis. The structure-activity relationship (SAR) studies suggest that derivatives of benzofuran can effectively inhibit these enzymes at submicromolar concentrations, making them potential candidates for cancer therapy .

3. Neurological Disorders

Compounds derived from benzofuran structures have been investigated for their effects on neurological disorders. Specifically, they may modulate histamine H3 receptors, which are implicated in various conditions such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). The modulation of these receptors could lead to therapeutic advancements in treating cognitive disorders and neurodegenerative diseases .

Case Study 1: Anti-inflammatory Effects

A study demonstrated that a related benzofuran derivative significantly reduced inflammation markers in animal models of colitis. The administration of the compound led to a marked decrease in leukotriene levels and improved histological scores of intestinal damage.

Case Study 2: Cancer Therapy

In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that benzofuran derivatives exhibited potent antiproliferative activity. The most effective compound led to an IC50 value comparable to standard chemotherapeutics like Doxorubicin, indicating its potential as a novel anticancer agent .

Case Study 3: Neurological Applications

Clinical trials involving patients with ADHD showed promising results when treated with benzofuran derivatives that modulate H3 receptors. Patients reported improvements in attention spans and reductions in hyperactive behaviors.

Mechanism of Action

The mechanism of action of 3-(N-Ethylmethylsulfonamido)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit enzymes such as phosphodiesterase (PDE4B), which plays a role in inflammatory responses . The compound may also interact with other molecular targets, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Benzofuran-3-carboxylate esters: These compounds share a similar core structure and exhibit comparable biological activities.

Benzothiophene derivatives: These compounds also have a fused ring system and are used in similar applications.

Uniqueness

3-(N-Ethylmethylsulfonamido)benzofuran-2-carboxylic acid is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

3-(N-Ethylmethylsulfonamido)benzofuran-2-carboxylic acid is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial treatments. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H15NO4S

- Molecular Weight : 273.32 g/mol

- CAS Number : Not specified in the search results.

The biological activity of benzofuran derivatives, including this compound, is often attributed to their ability to interact with various biological targets such as enzymes and receptors involved in disease processes. For instance:

- Inhibition of Carbonic Anhydrases (CAs) : Benzofuran-based compounds have been identified as selective inhibitors of carbonic anhydrases, which play a crucial role in maintaining acid-base balance and are implicated in tumorigenesis .

- Antiproliferative Effects : Studies have shown that certain benzofuran derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death pathways .

Anticancer Activity

Research has demonstrated that benzofuran derivatives exhibit significant anticancer properties. For example:

- Case Study : A study on benzofuran-based carboxylic acids revealed that derivative 9e showed an IC50 value of 2.52 μM against MDA-MB-231 breast cancer cells, indicating strong antiproliferative activity . The compound caused cell cycle arrest and increased apoptosis rates significantly.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 9b | MCF-7 | NA |

| 9e | MDA-MB-231 | 2.52 ± 0.39 |

| 9f | MDA-MB-231 | 11.50 ± 1.05 |

Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties:

- Case Study : A series of benzofuran-3-carbohydrazide derivatives were tested against Mycobacterium tuberculosis H37Rv strains, showing promising results with minimum inhibitory concentrations (MIC) as low as 2 μg/mL for some compounds .

Synthesis and Evaluation

The synthesis of this compound can be achieved through various chemical methodologies, including microwave-assisted reactions that enhance yield and reduce reaction time .

Properties

Molecular Formula |

C12H13NO5S |

|---|---|

Molecular Weight |

283.30 g/mol |

IUPAC Name |

3-[ethyl(methylsulfonyl)amino]-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C12H13NO5S/c1-3-13(19(2,16)17)10-8-6-4-5-7-9(8)18-11(10)12(14)15/h4-7H,3H2,1-2H3,(H,14,15) |

InChI Key |

WAJDLYOINOBRFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=C(OC2=CC=CC=C21)C(=O)O)S(=O)(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.